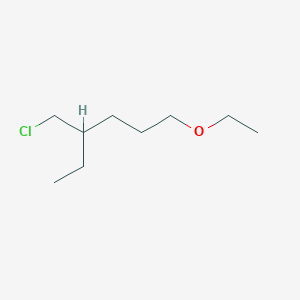
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the coupling reaction of cyclohexanedimethanol with aromatic sulfonyl chloride in the presence of an acid-binding agent . This method is advantageous due to its high yield and ease of operation, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways . The compound’s chiral nature allows it to selectively bind to target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: Used in similar applications but has a different structural framework.
(1R,2R)-1,2-diphenylethylenediamine: Another chiral compound used in asymmetric synthesis.
(1R,2R)-cyclohexane-1,2-diamine: Commonly used in the synthesis of chiral ligands and catalysts.
Uniqueness
What sets (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride apart is its unique cyclopropane ring structure, which imparts rigidity and distinct stereochemical properties. This makes it particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is required .
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
(1R,2R)-1,2-dimethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-4-3-5(4,2)6;/h4H,3,6H2,1-2H3;1H/t4-,5-;/m1./s1 |
InChI Key |
HVUARDGLRTWCRW-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C)N.Cl |
Canonical SMILES |
CC1CC1(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


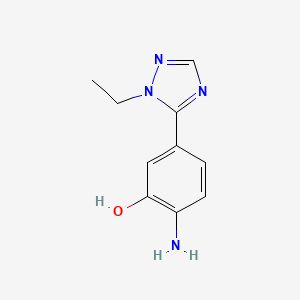

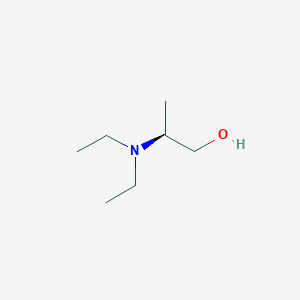



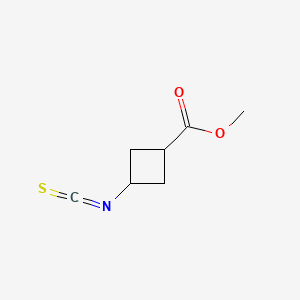


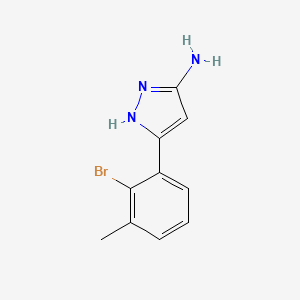
![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
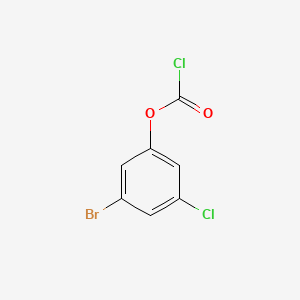
![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)
